molecular formula C20H32O3 B12597663 [(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde CAS No. 881181-67-5

[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde

Cat. No.: B12597663
CAS No.: 881181-67-5
M. Wt: 320.5 g/mol
InChI Key: GKQDJPUYLAZGNR-UHFFFAOYSA-N
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Description

[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-yl ring substituted with tert-butyl groups and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethanesulfonic acid as a catalyst to facilitate the electrophilic substitution reactions . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Trifluoromethanesulfonic acid is a common catalyst for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include diarylmethylphosphonates and [phenylenebis(arylmethylene)]-diphosphonates .

Scientific Research Applications

[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of stable adducts. This reactivity is crucial in its antioxidant activity, where it can neutralize free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

881181-67-5

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

2-(1,3,5-tritert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde

InChI

InChI=1S/C20H32O3/c1-17(2,3)14-12-20(19(7,8)9,23-11-10-21)13-15(16(14)22)18(4,5)6/h10,12-13H,11H2,1-9H3

InChI Key

GKQDJPUYLAZGNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)OCC=O

Origin of Product

United States

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